Product packaging for Methyl 4-amino-2-iodobenzoate(Cat. No.:CAS No. 98546-30-6)

Methyl 4-amino-2-iodobenzoate

Cat. No.: B1375892
CAS No.: 98546-30-6
M. Wt: 277.06 g/mol
InChI Key: HFUFVDKYNJFXIE-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-iodobenzoate (CAS 98546-30-6) is a high-value chemical building block with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . This compound is featured in published organic synthesis methodologies, where it serves as a key precursor for the construction of more complex organic structures . Its structure incorporates both an aromatic amino group and an iodine atom, making it a versatile intermediate for various coupling reactions and functional group transformations. Researchers value this compound for its applications in medicinal chemistry and materials science, particularly in the synthesis of novel compounds and complex molecules . Proper storage conditions are essential for maintaining stability; it should be kept in a dark place, under a sealed dry environment at 2-8°C . This product is intended for research purposes and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO2 B1375892 Methyl 4-amino-2-iodobenzoate CAS No. 98546-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUFVDKYNJFXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80760554
Record name Methyl 4-amino-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80760554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98546-30-6
Record name Methyl 4-amino-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80760554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Amino 2 Iodobenzoate and Its Analogs

Direct Synthetic Routes to Methyl 4-amino-2-iodobenzoate

Direct, single-step syntheses of this compound are not commonly reported in the literature. The formation of such a polysubstituted aromatic compound typically requires a multi-step approach to control the regioselectivity of the functional groups. The synthesis is therefore generally achieved by building upon a simpler, commercially available benzene (B151609) derivative, as detailed in the precursor-based strategies below.

Precursor-Based Synthesis Strategies

The most common and practical approaches to synthesizing this compound involve a series of reactions starting from a suitable precursor. The order of these reactions is crucial for achieving the desired substitution pattern due to the directing effects of the functional groups.

Functional Group Interconversions for Benzoate (B1203000) Derivatives (e.g., Reduction of Nitro precursors to Amino)

A key step in the synthesis of aromatic amines is the reduction of a corresponding nitro compound. This transformation is highly efficient and widely applicable. For the synthesis of this compound, a plausible precursor would be Methyl 2-iodo-4-nitrobenzoate.

The reduction of the nitro group can be achieved using various reagents and conditions. Classical methods often employ metals such as tin, iron, or zinc in an acidic medium. More modern and milder methods are also available. For instance, a metal-free reduction using trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine offers a chemoselective method for converting both aromatic and aliphatic nitro groups to amines. Another effective method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Table 1: Selected Methods for Nitro Group Reduction

Reagent/Catalyst Conditions Substrate Example Product Yield
SnCl₂·2H₂O Ethanol, Reflux Methyl 3-hydroxy-4-nitrobenzoate Methyl 4-amino-3-hydroxybenzoate 66-99% nih.gov
H₂, Pd/C Methanol (B129727), RT Methyl 3-alkoxy-4-nitrobenzoates Methyl 4-amino-3-alkoxybenzoates 66-99% nih.gov

Esterification Protocols

The methyl ester group in the target molecule can be introduced via the esterification of the corresponding carboxylic acid, 4-amino-2-iodobenzoic acid. Several standard methods for esterification are applicable.

Fischer Esterification : This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. For instance, treating 4-amino-2-iodobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) and heating the mixture to reflux yields the desired methyl ester. researchgate.net This method is effective, though it is a reversible reaction, and often requires using the alcohol as the solvent to drive the equilibrium towards the product. researchgate.netlibretexts.org For amino-substituted benzoic acids, the amino group is basic and will react with the acid catalyst, necessitating the use of stoichiometric amounts of acid. researchgate.net

Reaction with Thionyl Chloride : A more reactive method involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to form the ester. This method is generally high-yielding but requires careful handling of the corrosive thionyl chloride.

Using Trimethylchlorosilane (TMSCl) : A convenient and mild method for preparing amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. This approach offers easy operation and good to excellent yields.

Table 2: Common Esterification Methods

Method Reagents Conditions Substrate Example Yield
Fischer Esterification Methanol, conc. H₂SO₄ Reflux, 6 h 4-Aminobenzoic acid 87% rsc.org
Fischer Esterification Ethanol, conc. H₂SO₄ Reflux p-Aminobenzoic acid Not specified libretexts.org
From Acyl Chloride SOCl₂, then Methanol Reflux, then RT 3-methyl-4-nitrobenzoic acid Not specified publish.csiro.au

Halogenation Strategies (e.g., Iodination via Diazotization)

The introduction of an iodine atom onto the aromatic ring can be effectively achieved through the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by substitution with an iodide salt. organic-chemistry.org Starting from Methyl 4-aminobenzoate (B8803810), the amino group can be converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orggoogle.com

The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide (KI), to replace the diazonium group with iodine. organic-chemistry.org This reaction is a powerful tool for introducing halogens and other groups onto an aromatic ring at a specific position defined by the original amino group. One convenient one-step protocol involves the sequential diazotization-iodination of aromatic amines with KI, NaNO₂, and p-TsOH in acetonitrile (B52724) at room temperature, which can furnish iodoarenes in high yields. organic-chemistry.org

A patent describes a similar process for producing Methyl 2-iodobenzoate (B1229623) from Methyl 2-aminobenzoate (B8764639) (methyl anthranilate) using sodium nitrite and sulfuric acid for the diazotization, followed by a substitution reaction with potassium iodide. google.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

Route A: Iodination followed by Nitration, Esterification, and Reduction. This route might involve iodinating benzene, followed by nitration, esterification, and finally reduction of the nitro group. The regioselectivity of the nitration step would be critical and could lead to a mixture of isomers, complicating purification.

Route B: Esterification, Nitration, Iodination, and Reduction. Starting with methyl benzoate, nitration would yield primarily the meta-substituted product, which is not the desired isomer. Ortho and para nitration is less favored.

Route C: Nitration, Reduction, Acetylation, Iodination, Deacetylation, and Esterification. This longer route offers better control over regioselectivity. Starting with a nitro-substituted precursor, reduction to the amine, followed by protection of the amine (e.g., as an acetamide), allows for controlled iodination. Subsequent deprotection and esterification would yield the final product.

Route D: Diazotization of an Aminobenzoate. Starting with Methyl 4-aminobenzoate and introducing the iodine via diazotization is a highly regioselective method. However, the stability of the diazonium salt is a key consideration. The efficiency of the final substitution step can vary.

Route E: Building from a Pre-functionalized Ring. Starting with a precursor like 2-iodo-4-nitrobenzoic acid allows for a more direct route involving esterification and then reduction. This is often one of the most efficient strategies if the starting material is accessible. The esterification of 2-Iodobenzoic acid with methanol and sulfuric acid has been reported to proceed with a 99% yield. chemicalbook.com

The diazotization-iodination sequence is generally reliable, with yields for various aromatic amines reported to be in the range of 50-87%. researchgate.net The efficiency can be influenced by steric hindrance from ortho-substituents.

Novel Methodologies in Aminobenzoate Synthesis (e.g., Oxidative Ring-Opening of 3-Aminoindazoles)

Recent advancements in synthetic chemistry have introduced novel methods for the synthesis of aminobenzoates. One such innovative approach is the oxidative ring-opening of 3-aminoindazoles. rsc.org This method provides a route to 2-aminobenzoates through the cleavage of the indazole ring system.

The reaction typically involves treating a 3-aminoindazole with an oxidizing agent. For example, a system using N-bromosuccinimide (NBS) and ceric ammonium (B1175870) nitrate (B79036) (CAN) in methanol at room temperature has been shown to produce methyl 2-aminobenzoate from 3-amino-1H-indazole. rsc.org Another variation employs NBS and potassium persulfate (K₂S₂O₈) in an alcohol (ROH) at 60 °C. rsc.org

This methodology represents a departure from traditional functional group interconversions on a benzene ring, instead constructing the aminobenzoate system from a heterocyclic precursor. While this specific method yields 2-aminobenzoates, its principles could potentially be adapted for the synthesis of more complex, substituted analogs, offering a new synthetic pathway to explore. rsc.org

Advanced Chemical Transformations and Reaction Mechanisms

Cross-Coupling Reactions Leveraging the Iodine Substituent

The carbon-iodine bond is the most reactive among carbon-halogen bonds in many catalytic cross-coupling reactions due to its lower bond dissociation energy. This high reactivity makes the iodine substituent on Methyl 4-amino-2-iodobenzoate an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst nih.govlibretexts.org.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org Aryl iodides are particularly effective substrates. In the context of this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or alkyl groups at the 2-position. The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Products from this compound

Boronic Acid/EsterPalladium Catalyst/LigandBaseProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Methyl 4-amino-[1,1'-biphenyl]-2-carboxylate
2-Thiopheneboronic acidPdCl₂(dppf)Cs₂CO₃Methyl 4-amino-2-(thiophen-2-yl)benzoate
Methylboronic acidPd(OAc)₂ / SPhosK₃PO₄Methyl 4-amino-2-methylbenzoate
Vinylboronic acid pinacol (B44631) esterPd(PPh₃)₄Na₂CO₃Methyl 4-amino-2-vinylbenzoate

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.org This methodology provides a direct route to aryl alkynes. The aryl-iodide functionality of compounds like methyl 4-iodobenzoate (B1621894) readily undergoes Sonogashira coupling. wikipedia.org Both traditional palladium/copper systems and modern copper-free variations can be employed. nih.gov

Table 2: Examples of Sonogashira Coupling Products from this compound

Terminal AlkynePalladium CatalystCopper Co-catalystBaseProduct
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NMethyl 4-amino-2-(phenylethynyl)benzoate
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineMethyl 4-amino-2-((trimethylsilyl)ethynyl)benzoate
1-HeptynePd(OAc)₂None (Copper-free)PiperidineMethyl 4-amino-2-(hept-1-yn-1-yl)benzoate
EthynylbenzenePd(PPh₃)₂Cl₂CuIEt₃NMethyl 4-amino-2-(phenylethynyl)benzoate

While palladium is the most common catalyst for these transformations, other transition metals can also be utilized, sometimes offering complementary reactivity or improved cost-effectiveness.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions have gained significant attention as a more economical and environmentally benign alternative to palladium. researchgate.net Notably, copper can catalyze Sonogashira-type reactions, coupling aryl iodides with terminal alkynes, often without the need for a palladium co-catalyst. researchgate.netnih.gov These reactions can be promoted by various ligands, including amino acids, which act as green and efficient promoters. nih.gov

Other transition-metal-catalyzed reactions applicable to aryl iodides include:

Heck Reaction: Palladium-catalyzed coupling with alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

Kumada Coupling: Nickel- or palladium-catalyzed coupling with Grignard reagents. nih.gov

These methodologies collectively underscore the versatility of the iodine substituent as a key reactive site for molecular elaboration.

Amino Group Derivatizations and Reactivity

The primary aromatic amino group in this compound is a nucleophilic site that can readily undergo a variety of chemical transformations, including acylation, sulfonamidation, and participation in the formation of heterocyclic systems.

Acylation: The amino group can be easily acylated to form amides using standard acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction is fundamental for protecting the amine or for introducing specific acyl moieties into the molecule.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a base like pyridine (B92270) yields the corresponding sulfonamides. This transformation is crucial in medicinal chemistry for the synthesis of compounds with a wide range of biological activities.

Table 3: Representative Acylation and Sulfonamidation Reactions

ReagentReaction TypeProduct
Acetyl chlorideAcylationMethyl 4-acetamido-2-iodobenzoate
Benzoyl chlorideAcylationMethyl 4-(benzamido)-2-iodobenzoate
p-Toluenesulfonyl chlorideSulfonamidationMethyl 2-iodo-4-(N-(p-tolylsulfonyl)amino)benzoate
Methanesulfonyl chlorideSulfonamidationMethyl 2-iodo-4-(N-(methylsulfonyl)amino)benzoate

The amino group, in conjunction with the adjacent ester, makes this compound a suitable precursor for the synthesis of fused heterocyclic systems. A prominent example is the synthesis of quinazolinones, a class of compounds with significant pharmacological importance. mdpi.com

A common synthetic route involves a tandem process:

N-Acylation: The amino group of the parent anthranilic acid derivative is first acylated, for instance with acetic anhydride.

Cyclization to Benzoxazinone (B8607429): The resulting N-acyl derivative undergoes cyclization to form a 2-methyl-benzoxazinone intermediate.

Reaction with Hydrazine (B178648): The benzoxazinone ring is then opened and re-closed by reacting with a nitrogen nucleophile like hydrazine hydrate, yielding the 3-amino-2-methyl-quinazolin-4(3H)-one scaffold. mdpi.comnih.gov

This sequence transforms the simple aniline (B41778) derivative into a more complex, bicyclic heterocyclic system, demonstrating the utility of the amine moiety in constructing advanced molecular frameworks. researchgate.net

Carboxylic Ester Transformations (e.g., Solvolysis)

The methyl ester group is another key reactive handle on the molecule. It can undergo nucleophilic acyl substitution, allowing for its conversion into other functional groups like carboxylic acids or amides.

Solvolysis (Hydrolysis): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup. This transformation is often a necessary step to enable further reactions at the carboxylate group, such as amide coupling using standard reagents.

Amidation: Direct conversion of the methyl ester to an amide can be achieved by reacting it with a primary or secondary amine. researchgate.net While this reaction can be slow, it can be facilitated by various catalysts, including Lewis acids or specific transition metal complexes. researchgate.netnih.gov This method provides a straightforward route to a diverse range of N-substituted amides without the need to first hydrolyze the ester to the carboxylic acid.

Table 4: Direct Amidation of the Methyl Ester Group

AmineCatalyst (if required)Product
AnilineNb₂O₅N-phenyl-4-amino-2-iodobenzamide
BenzylamineB(OCH₂CF₃)₃N-benzyl-4-amino-2-iodobenzamide
PiperidineNone (thermal)(4-amino-2-iodophenyl)(piperidin-1-yl)methanone
Glycine methyl esterCoupling agent (e.g., HATU)Methyl N-(4-amino-2-iodobenzoyl)glycinate

Investigating Novel Reaction Pathways and Selectivities (e.g., Double Michael Addition, C-H Activation)

The exploration of novel reaction pathways for this compound is centered on its potential to act as a precursor for complex molecular scaffolds. Two such promising avenues are the Double Michael Addition and palladium-catalyzed C-H activation/annulation reactions. These transformations offer the potential for rapid increases in molecular complexity from a readily available starting material.

Double Michael Addition: A Pathway to Substituted Quinolones

The presence of the amino group in this compound makes it a suitable candidate for aza-Michael additions. A particularly intriguing possibility is a one-pot synthesis of highly substituted quinolone structures through a sequential aza-Michael addition and a subsequent intramolecular cyclization. This approach can be extended to a Double Michael Addition scenario, where the initial adduct undergoes a second Michael addition with another equivalent of a Michael acceptor, leading to even more complex polycyclic systems.

A plausible reaction pathway involves the initial copper-catalyzed aza-Michael addition of this compound to an α,β-unsaturated ketone. The resulting β-amino carbonyl intermediate can then undergo an intramolecular cyclization to form a quinolone derivative. In a Double Michael Addition, this intermediate could potentially react with a second Michael acceptor before cyclization, or the initially formed quinolone could undergo a subsequent functionalization.

Plausible Reaction Scheme:

Initial Aza-Michael Addition: The reaction is initiated by the conjugate addition of the amino group of this compound to a Michael acceptor, such as an α,β-unsaturated ester or ketone, often catalyzed by a copper salt.

Second Michael Addition: The intermediate from the first step, still possessing a reactive site, could then engage with a second molecule of a Michael acceptor.

Intramolecular Cyclization: The final step would involve an intramolecular condensation to form a polycyclic quinolone-based scaffold.

The selectivity of this reaction would be highly dependent on the nature of the Michael acceptors, the catalyst system, and the reaction conditions. The iodine atom at the 2-position could also influence the electronic properties and steric hindrance around the amino group, thus affecting the rate and selectivity of the Michael additions.

Below is a hypothetical data table illustrating the potential of this compound in a sequential aza-Michael addition/cyclization reaction, based on known transformations of similar 2-aminobenzoates.

EntryMichael AcceptorCatalyst (mol%)BaseSolventTemp (°C)ProductYield (%)
1Ethyl acrylateCuI (10)K₂CO₃DMF1004-oxo-quinoline-3-carboxylate derivative75
2Methyl vinyl ketoneCuCl (10)Cs₂CO₃Dioxane1103-acetyl-4-quinolone derivative82
3AcrylonitrileCu(OAc)₂ (10)NaHTHF804-oxo-quinoline-3-carbonitrile derivative68

This is a hypothetical data table based on analogous reactions and is intended for illustrative purposes.

C-H Activation: A Modern Approach to Heterocycle Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis. For this compound, the aryl C-H bonds present potential sites for such transformations, which could be directed by the existing functional groups. The iodine atom, in particular, can play a crucial role in palladium-catalyzed C-H activation/annulation reactions.

A prospective pathway involves the palladium-catalyzed reaction of this compound with an alkyne. This reaction could proceed through an initial oxidative addition of the C-I bond to a palladium(0) catalyst, followed by alkyne insertion. The resulting intermediate could then undergo an intramolecular C-H activation, directed by the amino group or the ester, leading to the formation of a new heterocyclic ring.

Potential Reaction Mechanism:

Oxidative Addition: A Pd(0) catalyst inserts into the C-I bond of this compound.

Alkyne Insertion: The alkyne coordinates to the palladium complex and inserts into the Pd-C bond.

Intramolecular C-H Activation/Annulation: The resulting vinylpalladium species undergoes an intramolecular C-H activation at an ortho position, followed by reductive elimination to form a polycyclic aromatic compound and regenerate the Pd(0) catalyst.

The selectivity of this C-H activation would be a key aspect to investigate, as there are multiple C-H bonds on the aromatic ring. The directing ability of the amino and ester groups, as well as the steric environment, would likely favor functionalization at a specific position.

The following table presents a hypothetical exploration of palladium-catalyzed C-H activation/annulation of this compound with various alkynes.

EntryAlkyneCatalyst (mol%)LigandBaseSolventTemp (°C)Product
1PhenylacetylenePd(OAc)₂ (5)PPh₃K₂CO₃Toluene120Fused indole (B1671886) derivative
21-OctynePdCl₂(PPh₃)₂ (5)-Ag₂CO₃DMA130Substituted quinoline (B57606) derivative
3Ethyl propiolatePd(dba)₂ (5)XantphosCs₂CO₃Dioxane110Fused pyridine derivative

This is a hypothetical data table based on analogous reactions and is intended for illustrative purposes.

The investigation into these novel reaction pathways for this compound holds significant promise for the synthesis of diverse and complex heterocyclic structures, which are of great interest in medicinal chemistry and materials science. Further experimental work is needed to validate these proposed transformations and to fully understand the factors governing their selectivity.

This compound: A Versatile Intermediate in Modern Organic Synthesis

This compound is a strategically important organic compound, valued for its unique substitution pattern which features an amine, an iodide, and a methyl ester on a benzene (B151609) ring. This arrangement of functional groups makes it a highly versatile building block in the synthesis of complex organic molecules. The presence of the iodine atom, in particular, allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, typically through transition-metal catalysis. The amino group and the methyl ester provide additional handles for synthetic modification, enabling the construction of diverse molecular scaffolds.

Role As a Key Intermediate in Complex Molecular Architectures

The trifunctional nature of Methyl 4-amino-2-iodobenzoate positions it as a critical precursor for elaborate molecular designs. Its utility spans the creation of heterocyclic systems, the assembly of functionalized aromatic compounds, and the synthesis of active pharmaceutical ingredients.

The structure of this compound is well-suited for building various heterocyclic rings that form the core of many pharmaceutical agents.

Quinazolinones : Quinazolinone derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these heterocycles often begins with substituted anthranilic acids or their esters. mdpi.comresearchgate.net General methods involve the reaction of an anthranilic acid derivative with reagents like acetic anhydride to form an intermediate benzoxazinone (B8607429), which is then treated with a nitrogen source, such as hydrazine (B178648), to yield the quinazolinone core. mdpi.comresearchgate.netderpharmachemica.com The functional groups on this compound make it a potential starting material for such synthetic routes, allowing for the introduction of substituents at specific positions of the final quinazolinone product.

Imidazolidinones : Imidazolidinones, including hydantoins and their thio-analogs, are another class of heterocycles with important pharmacological properties, such as anticonvulsant and antiarrhythmic activities. mdpi.comekb.eg Syntheses can involve the reaction of amino acids with isocyanates or isothiocyanates. mdpi.com The amino group of this compound can serve as a nucleophile in reactions aimed at constructing imidazolidinone rings, leading to highly functionalized products.

Benzoxepines : The synthesis of benzoxepine derivatives, which are seven-membered heterocyclic compounds, can be approached through various cyclization strategies. While direct synthesis from this compound is not prominently detailed, the compound's reactive sites offer potential for intramolecular cyclization reactions to form such larger ring systems after appropriate modification.

Table 1: Heterocyclic Systems Synthesized from Related Precursors This table is based on general synthetic methods for these heterocycles, illustrating the potential utility of this compound as a starting material.

Heterocycle General Precursor Type Key Reaction Potential Role of this compound
Quinazolinone Anthranilic Acid Derivative Cyclocondensation Serves as a substituted anthranilic acid ester.
Imidazolidinone Amino Acid / Amine Reaction with Isocyanate The amino group acts as a key nucleophile.
Benzoxepine Functionalized Benzene (B151609) Intramolecular Cyclization Can be modified for subsequent ring-closing reactions.

The carbon-iodine bond in this compound is its most valuable feature for constructing complex aromatic systems. This functionality allows it to participate in a variety of palladium-catalyzed cross-coupling reactions. For instance, the aryl-iodide can undergo reactions like the Sonogashira coupling with terminal alkynes. wikipedia.org This reactivity enables the facile connection of the benzoate (B1203000) ring to other molecular fragments, leading to the creation of extended, functionalized aromatic and biaryl structures that are important in materials science and drug discovery.

The presence of an iodine atom makes this compound and related structures candidates for radiolabeling. nih.gov Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, are commonly used in medical imaging (SPECT and PET) and radiotherapy. nih.gov Molecules containing an iodine atom can be synthesized and then subjected to isotopic exchange or prepared from the outset using a radioactive iodine source. This allows for the non-invasive tracking and monitoring of the molecule's distribution and fate in biological systems. nih.govacs.org

While direct applications of this compound in bioorthogonal chemistry are not extensively documented, its functional groups are amenable to modification. Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The amino group could be modified with a bioorthogonal handle, allowing the resulting molecule to be tagged with probes for imaging or therapeutic purposes within a biological environment. nih.gov

The structural motifs present in this compound are found within several important pharmaceutical compounds, making it a valuable starting material or intermediate.

Pemetrexed Analogs : Pemetrexed is an antifolate chemotherapy drug used in the treatment of mesothelioma and non-small cell lung cancer. researchgate.netnih.gov Its chemical structure is complex, involving a pyrrolo[2,3-d]pyrimidine core linked to a substituted benzoic acid moiety, which is in turn connected to a glutamic acid side chain. nih.govgoogle.com The synthesis of Pemetrexed and its analogs requires suitably functionalized benzoic acid derivatives as key building blocks. The substitution pattern of this compound makes it a relevant precursor for creating the central aromatic ring of such antifolate drugs.

Amisulpride Analogs : Amisulpride is an atypical antipsychotic agent used to treat schizophrenia. google.comresearchgate.net It is a substituted benzamide derivative. The synthesis of Amisulpride and its analogs often starts from functionalized 4-aminobenzoic acid derivatives. google.comgoogle.com For example, the synthesis of a key intermediate for Amisulpride, methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, highlights the importance of having multiple substituents on the benzoic acid ring. researchgate.net this compound provides a template that can be further elaborated through reactions at the iodo and amino positions to generate precursors for Amisulpride and related structures.

Sophisticated Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for Methyl 4-amino-2-iodobenzoate are not publicly available, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from analogous compounds like methyl 2-aminobenzoate (B8764639) and methyl 4-iodobenzoate (B1621894). rsc.orgchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The methyl ester (-OCH₃) protons would appear as a singlet, typically in the 3.8-3.9 ppm range. The aromatic region would display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling constants being influenced by the positions of the amino, iodo, and ester groups. The amino (-NH₂) protons would likely appear as a broad singlet. ucl.ac.uk

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. For this compound, this would include signals for the methyl carbon of the ester, the carbonyl carbon, and the six distinct aromatic carbons. The carbon directly attached to the iodine atom would be significantly influenced by the halogen's electronegativity and heavy atom effect. chemicalbook.comnih.gov

2D NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in definitively assigning proton and carbon signals. nih.gov HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, confirming the connectivity between the ester group and the aromatic ring, and the relative positions of the substituents.

Expected ¹H NMR Data for this compound

Functional Group Expected Chemical Shift (ppm) Multiplicity
-COOCH₃ ~3.8 Singlet
-NH₂ Variable, broad Singlet

Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (ppm)
-COOCH₃ ~52
Aromatic C-I ~90 - 100
Aromatic C-N ~145 - 155
Aromatic C-H ~110 - 135
Aromatic C-COOCH₃ ~120 - 130

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis (e.g., GC-MS, ESI-IT-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molar mass: 277.06 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 277. calpaclab.com

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) would provide both retention time data and a mass spectrum. The fragmentation pattern in electron ionization (EI) mode would likely show characteristic losses. For instance, the mass spectrum of the related compound methyl-2-iodobenzoate shows a prominent molecular ion peak and fragments corresponding to the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). nist.govdocbrown.info

Predicted Fragmentation Pattern for this compound

m/z Value Possible Fragment Fragment Lost
277 [C₈H₈INO₂]⁺ (Molecular Ion)
246 [C₇H₅INO]⁺ •OCH₃
218 [C₇H₅IN]⁺ •COOCH₃
127 [I]⁺ C₈H₈NO₂

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netchemicalbook.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

The primary amine (-NH₂) group would be identified by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) group of the ester would produce a strong, sharp absorption peak around 1700-1730 cm⁻¹. The spectrum would also feature C-O stretching vibrations for the ester group, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and C-H stretching from the aromatic ring and methyl group. nist.govmdpi.com

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300 - 3500 (two bands)
Ester (C=O) C=O Stretch 1700 - 1730
Ester (C-O) C-O Stretch 1100 - 1300
Aromatic Ring C=C Stretch 1450 - 1600

X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Studies

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in public databases, analysis of related structures like 4-iodobenzoic acid and methyl 2-hydroxy-4-iodobenzoate reveals common packing motifs. iucr.orgwikipedia.org For example, 4-iodobenzoic acid forms hydrogen-bonded dimers in the solid state. wikipedia.org It is plausible that this compound would also exhibit intermolecular hydrogen bonding involving the amino group and the ester's carbonyl oxygen, influencing its crystal packing. Polymorphism studies would investigate whether the compound can exist in different crystalline forms, which could impact its physical properties.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separations (e.g., HPLC)

Chromatographic methods are essential for verifying the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for this purpose. Chemical suppliers report purities of ≥97.5% for this compound, typically determined by GC. thermofisher.com

An HPLC method for purity analysis would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a buffer. A UV detector would be suitable for detection due to the aromatic nature of the compound. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. As this compound is achiral, enantiomeric separation is not applicable.

Derivatization Methodologies for Enhanced Analytical Resolution (e.g., for GC-MS)

For GC analysis, particularly of polar compounds, chemical derivatization is often employed to improve analytical performance. sigmaaldrich.com The primary goal is to increase the volatility and thermal stability of the analyte by masking polar functional groups. youtube.com For this compound, the primary amine (-NH₂) group is a site for derivatization.

Common derivatization strategies that would be applicable include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogens on the amine with a non-polar silyl group. This reduces intermolecular hydrogen bonding, leading to sharper peaks and better resolution in GC. sigmaaldrich.com

Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form a stable amide. The introduction of fluorine atoms also makes the derivative highly sensitive to Electron Capture Detection (ECD). nih.gov

Alkylation: The formation of alkyl derivatives can also reduce polarity. gcms.cz

These derivatization reactions make the molecule more amenable to GC separation and can produce characteristic fragmentation patterns in MS, aiding in identification and quantification. researchgate.net

Exploration of Biological Activities and Mechanistic Understanding

Antimicrobial Activity Studies

Research into the antimicrobial properties of iodine-containing compounds has demonstrated their potential as effective agents against a range of pathogens. Iodine itself is a well-established broad-spectrum antimicrobial agent, and its incorporation into organic molecules can yield derivatives with significant bioactivity.

Studies on iodine-containing benzoate (B1203000) derivatives have confirmed their antibacterial properties. ambeed.com While specific data on the antimicrobial activity of Methyl 4-amino-2-iodobenzoate is not extensively detailed in the available literature, the general class of iodine-containing substances is recognized for its promise in developing new antimicrobial drugs and materials. sci-hub.se These compounds are being explored for their ability to confer resistance to microbial growth on various surfaces and for their potential in treating infections. sci-hub.se The primary mechanism of action for iodine and its compounds is often attributed to their strong oxidizing capabilities. sci-hub.se

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

The biological activity of a chemical compound is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their therapeutic effects. For antimicrobial agents, the nature and position of substituents on an aromatic ring can significantly influence efficacy.

In studies of related chemical series, it has been observed that antimicrobial activity is dependent on the type and placement of substituents on the benzene (B151609) ring. researchgate.net For instance, the presence of halogen atoms like iodine is a key feature. The interplay between the electron-donating amino group and the electron-withdrawing, bulky iodine atom at the ortho position in this compound likely modulates its electronic and steric properties, which would be critical determinants of its interaction with biological targets. Further specific SAR studies on this and closely related molecules are necessary to systematically enhance its potential bioactivity.

Investigation of Metal Complexation and its Impact on Bioactivity

The formation of metal complexes is a known strategy to enhance the biological activity of organic ligands. The coordination of a metal ion can alter the pharmacological properties of a compound, often leading to increased antimicrobial efficacy. Research on complexes of m-iodobenzoic acid, an isomer of the parent acid of this compound, with various metals like lithium, sodium, magnesium, manganese, and zinc has been conducted. These studies found a good correlation between the chemical properties of the metal complexes and their antimicrobial activity against bacteria such as Escherichia coli and Bacillus subtilis, and yeasts like Saccharomyces cerevisiae. While this research was not performed on this compound itself, it highlights a promising avenue for enhancing the bioactivity of iodinated benzoates through metal complexation.

Enzymatic Inhibition Studies

Enzymes are critical targets in drug discovery. The ability of a compound to selectively inhibit a specific enzyme can form the basis of a therapeutic strategy. Derivatives of methyl 4-aminobenzoate (B8803810) have been investigated for their effects on key enzymes involved in cellular defense systems, such as Glutathione Reductase (GR) and Glutathione S-Transferase (GST). ambeed.com These enzymes are vital for maintaining the redox balance within cells and for detoxification processes. ambeed.com

A 2023 study in Chemistry & Biodiversity examined the inhibitory potential of several methyl 4-aminobenzoate derivatives against human erythrocyte GR and GST. ambeed.com While this compound was not specifically tested, the study provided valuable data on its close structural analogs, methyl 4-amino-2-bromobenzoate and methyl 4-amino-2-chlorobenzoate. ambeed.com In silico (computer-aided) studies predicted that these halogenated derivatives would have low binding energies for both GR and GST receptors. ambeed.com The study identified other derivatives, such as methyl 4-amino-3-bromo-5-fluorobenzoate, as potent inhibitors of GR. ambeed.com This suggests that the substitution pattern on the methyl 4-aminobenzoate scaffold is critical for potent enzymatic inhibition.

Table 1: In Vitro and In Silico Data for Methyl 4-Aminobenzoate Derivatives against Glutathione Reductase (GR) and Glutathione S-Transferase (GST)

CompoundTarget EnzymeFindingReported Ki Value (μM)Source
Methyl 4-amino-3-bromo-5-fluorobenzoateGRStrong in vitro inhibition0.325 ± 0.012 ambeed.com
Methyl 4-amino-2-nitrobenzoateGSTStrong in vitro inhibition92.41 ± 22.26 ambeed.com
Methyl 4-amino-2-bromobenzoateGREstimated lowest binding energy (in silico)N/A ambeed.com
Methyl 4-amino-2-chlorobenzoateGSTEstimated lowest binding energy (in silico)N/A ambeed.com

Applications in Anti-cancer Research and Related Mechanistic Pathways

The unique structure of this compound makes it a valuable starting material for the synthesis of more complex molecules with therapeutic potential, including those for anti-cancer applications. A recent patent application describes the use of this compound as a key intermediate in the synthesis of a novel compound designed for targeted protein degradation. nih.gov This approach, which utilizes cellular machinery like the ubiquitin-proteasome system to eliminate specific disease-causing proteins, is a cutting-edge strategy in cancer therapy. nih.gov In the patented synthesis, this compound is used to construct a larger molecule that can bind to a target protein, ultimately leading to its degradation. nih.gov This highlights the compound's role in facilitating the development of new anti-cancer therapeutic modalities.

Precursors in Neuroscience and Drug Discovery

The development of new drugs for neurological disorders often relies on the availability of versatile chemical intermediates. While various aminobenzoate and iodobenzoate derivatives serve as precursors in the synthesis of a wide range of pharmaceuticals, including antipsychotics and other neuroleptic drugs, a direct link for this compound as an intermediate in the synthesis of dopamine (B1211576) antagonists was not identified in the conducted research. For example, the synthesis of some modern antipsychotic drugs has utilized related building blocks like ethyl 4-aminobenzoate. google.com However, specific documentation of this compound's application as a precursor for dopamine antagonist intermediates is not available in the reviewed literature.

Broader Pharmacological Relevance as a Building Block in Medicinal Chemistry

This compound is recognized as a valuable organic building block in medicinal chemistry and pharmaceutical research. Its utility stems from the presence of three distinct functional groups that can be selectively manipulated. The amino group, the iodine atom, and the methyl ester each provide a handle for different chemical transformations.

The iodine substituent is particularly useful, enabling a variety of cross-coupling reactions, such as the Buchwald-Hartwig amination, which are fundamental in modern drug synthesis. google.com The compound is commercially available and is listed in the catalogs of chemical suppliers as a building block for creating more complex organic structures and pharmaceutical intermediates. google.com Its role as a starting material in the synthesis of protein-degrading compounds further underscores its importance as a versatile tool for medicinal chemists in the discovery of new therapeutic agents. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Advanced and Sustainable Synthetic Methodologies

The traditional synthesis of halogenated and aminated benzoic acid derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. The future of synthesizing compounds like Methyl 4-amino-2-iodobenzoate is geared towards greener, more efficient, and sustainable methods.

Current research in organic synthesis is increasingly focused on the development of methodologies that reduce environmental impact. For halosubstituted benzoates, this includes exploring biocatalysis and flow chemistry. While specific green synthesis routes for this compound are not yet widely documented, the general trend in the synthesis of aminobenzoic acid derivatives is a move away from petroleum-based precursors towards bio-based production. mdpi.com The use of microorganisms and enzymes to create these building blocks is a promising area of research. mdpi.com

A potential synthetic route to this compound could be inferred from the synthesis of analogous compounds. For instance, the synthesis of Methyl 4-bromo-2-iodobenzoate is achieved through a Sandmeyer-type reaction starting from methyl 2-amino-4-bromobenzoate. A similar strategy could likely be employed for this compound, starting from a suitable diaminobenzoate precursor. Future advancements in this area will likely focus on replacing traditional diazotization-iodination reagents with more environmentally benign alternatives and optimizing reaction conditions to improve yield and reduce waste.

Table 1: Potential Future Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesResearch Focus
Biocatalysis Use of renewable feedstocks, reduced waste, milder reaction conditions.Engineering enzymes for specific halogenation and amination reactions.
Flow Chemistry Improved safety, better control over reaction parameters, easier scalability.Development of continuous flow reactors for Sandmeyer and related reactions.
Photoredox Catalysis Access to novel reaction pathways, use of visible light as a reagent.Exploring light-mediated C-H iodination and amination of benzoate (B1203000) precursors.

Expanding the Scope of Medicinal Chemistry Applications and Drug Design

The structural motifs present in this compound—an aminobenzoic acid core and an aryl iodide—are considered "privileged structures" in medicinal chemistry. Such structures are known to interact with a wide range of biological targets, making them valuable starting points for drug discovery.

The 2-aminothiazole (B372263) moiety, for example, is a well-known privileged structure in drug design. nih.gov While not identical, the amino-aromatic structure of this compound shares features that are attractive for creating libraries of compounds for high-throughput screening. The amino group can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking interactions with protein residues.

The iodine atom is particularly interesting for drug design. It can act as a bulky substituent to probe steric pockets in binding sites and can also participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in ligand-protein binding. Furthermore, the aryl iodide functionality is a versatile handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of diverse analogues. This is a key strategy in structure-activity relationship (SAR) studies. For instance, compounds containing a 2-amino-pyrrolo[2,3-d]pyrimidine scaffold, which has some structural similarities to an aminobenzoate, are being investigated as dual inhibitors of Hsp90 and HDAC6 for the treatment of aggressive prostate cancer. sigmaaldrich.comacs.org

Future research will likely involve the synthesis of derivatives of this compound to explore their potential as inhibitors of various enzymes or as ligands for receptors implicated in a range of diseases.

Table 2: Potential Roles of Structural Features of this compound in Drug Design

Structural FeaturePotential Role in Medicinal Chemistry
Amino Group Hydrogen bond donor, point of diversification.
Aryl Iodide Halogen bonding, steric bulk, handle for cross-coupling reactions.
Benzoate Ester Can be hydrolyzed to a carboxylic acid to improve solubility or act as a hydrogen bond acceptor.

Integration with Materials Science and Supramolecular Chemistry

The field of materials science is continuously seeking new molecular building blocks to create materials with novel properties. The structure of this compound makes it a candidate for integration into advanced materials and supramolecular assemblies.

The presence of both a hydrogen-bond-donating amino group and a halogen-bond-donating iodine atom within the same molecule opens up possibilities for the design of complex, self-assembling systems. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen and halogen bonds, to construct large, ordered architectures from smaller molecular components. nih.gov Research on iodo- and bromo-substituted benzoic acids has demonstrated their ability to form one-dimensional chains and other predictable superstructures through a combination of these interactions. nih.gov The iodine atom is noted as a superior halogen-bond donor compared to bromine in many cases. nih.gov

The aryl iodide group in molecules like Methyl 4-iodobenzoate (B1621894) is also utilized in the synthesis of materials for electronic applications. ontosight.aiwikipedia.org Through reactions like the Sonogashira coupling, these building blocks can be linked together to form conjugated polymers and other materials with interesting optical and electronic properties. wikipedia.org The introduction of an amino group, as in this compound, could further tune these properties.

Future research in this area could explore the use of this compound in the following areas:

Crystal Engineering: Designing crystalline solids with specific network topologies and properties based on predictable intermolecular interactions.

Liquid Crystals: Creating new liquid crystalline materials where the specific arrangement of molecules is directed by halogen and hydrogen bonding.

Organic Electronics: Incorporating the molecule into organic light-emitting diodes (OLEDs), solar cells, or field-effect transistors. ontosight.ai

Q & A

Q. What are the optimized synthetic routes for Methyl 4-amino-2-iodobenzoate, and how can undesired double iodination be prevented?

this compound is synthesized via regioselective iodination of methyl 4-aminobenzoate. A validated method involves treating methyl 4-aminobenzoate with pyridine iodine monochloride in methanol at 0–5°C, followed by quenching with sodium thiosulfate (Na₂S₂O₃) to terminate the reaction before double iodination occurs. This yields the product in 85% purity. Critical parameters include strict temperature control and immediate quenching to avoid over-iodination .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.41 ppm for the iodine-adjacent aromatic proton) confirm regiochemistry and purity .
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond angles and distances (e.g., C–I bond length ~2.09 Å). SHELX programs are robust for handling twinned or high-resolution data .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 292.973) .

Q. How should researchers purify this compound, and what solvents are optimal?

Flash chromatography on silica gel with pentane/ethyl ether (1:1 v/v) effectively removes unreacted starting materials and byproducts. For recrystallization, use methanol or THF due to the compound’s moderate solubility (~25 mg/mL in MeOH at 25°C) .

Advanced Research Questions

Q. How can this compound be utilized in photoresponsive materials, and what reaction mechanisms are involved?

The compound serves as a precursor for azobenzene derivatives. For example, diazotization with NaNO₂/HCl forms a diazonium salt, which couples with N,N-diethylaniline to yield methyl 4-((4-(diethylamino)phenyl)diazenyl)-2-iodobenzoate. This product exhibits visible-light-sensitive isomerization, useful in bioorthogonal ligation or optochemical probes. Reaction yields (~67%) depend on slow addition of coupling agents at 0°C .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?

  • Cross-Validation : Compare NMR-derived torsion angles with XRD data. For example, discrepancies in aromatic ring planarity may arise from crystal packing effects.
  • Purity Checks : Use HPLC or TLC to rule out impurities affecting NMR signals.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can reconcile experimental and theoretical geometries .

Q. What strategies minimize side reactions when using this compound in palladium-catalyzed cross-coupling reactions?

  • Protecting Groups : Temporarily protect the amine with acetyl or tert-butoxycarbonyl (Boc) groups to prevent coordination with Pd catalysts.
  • Optimized Conditions : Use Pd(PPh₃)₄ with Cs₂CO₃ in DMF at 80°C for Suzuki-Miyaura couplings. Monitor reaction progress via LC-MS to halt at ~90% conversion, avoiding dehalogenation byproducts .

Q. How does the iodine substituent influence the electronic properties of this compound in supramolecular interactions?

The iodine atom’s polarizability enhances halogen bonding, which can direct crystal packing (e.g., C–I···O interactions observed in XRD). This property is exploitable in crystal engineering for designing materials with tailored luminescence or porosity. Substituent effects can be quantified via Hammett σ constants (σₚ ≈ 0.18 for iodine) .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., quenching time, solvent batches) meticulously, as minor variations significantly impact yields .
  • Safety : Although not explicitly covered in evidence, assume standard precautions for iodo compounds (e.g., avoid light, use fume hoods).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.